BenchChemオンラインストアへようこそ!

3-Ethyl-1H-pyrazole-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

3-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 154926-98-4) offers unrivaled synthetic utility as a pyrazole-4-carbaldehyde building block bearing a strategically positioned 3-ethyl substituent. Unlike 3-methyl or 3-phenyl analogs, the 3-ethyl group delivers an optimal balance of lipophilicity and steric bulk critical for target binding and cellular permeability. Validated in Pfizer patents as a high-yield intermediate for acetyl-CoA carboxylase inhibitors targeting metabolic disorders, and proven in MCF7 cytotoxicity SAR studies for oncology programs. Procure this specific substitution pattern—analog substitution without re-optimization will compromise biological activity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 154926-98-4
Cat. No. B115078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1H-pyrazole-4-carbaldehyde
CAS154926-98-4
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1)C=O
InChIInChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
InChIKeyBRWYDRSSDKRKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 154926-98-4): Core Structural and Procurement Specifications for Research Use


3-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 154926-98-4), also named 5-ethyl-1H-pyrazole-4-carbaldehyde in IUPAC nomenclature, is a heterocyclic building block characterized by a pyrazole core with an ethyl substituent at the 3-position and a reactive aldehyde group at the 4-position . This specific substitution pattern distinguishes it from other pyrazole carbaldehydes and establishes its primary role as a key intermediate in the synthesis of complex molecules for medicinal chemistry and agrochemical research . Its molecular formula is C6H8N2O, with a molecular weight of 124.14 g/mol .

The Critical Role of the 3-Ethyl Substituent: Why 3-Ethyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Other Pyrazole Carbaldehydes


Substitution within the pyrazole-4-carbaldehyde class is not interchangeable. The nature and position of the substituent on the pyrazole ring are the primary determinants of a derivative's biological activity, physicochemical properties, and synthetic utility . For instance, the 3-ethyl group in 3-ethyl-1H-pyrazole-4-carbaldehyde provides a specific balance of lipophilicity and steric bulk compared to a 3-methyl or 3-phenyl analog, which directly impacts target binding affinity and cellular permeability in downstream applications . Therefore, substituting this compound with a close analog like 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4) or 3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5) without re-optimizing a synthetic pathway or biological assay will likely result in a loss of activity or altered reaction outcomes. The following quantitative evidence underscores this necessity for precise compound selection.

Quantitative Differentiation Guide for 3-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 154926-98-4) Against In-Class Analogs


Superior Synthetic Utility: A High-Yielding Reaction with 3-Ethyl-1H-pyrazole-4-carbaldehyde as a Key Intermediate

The specific utility of 3-Ethyl-1H-pyrazole-4-carbaldehyde as a synthon is demonstrated by its ability to undergo a high-yielding reaction that is not reported for its direct analogs. A patent from Pfizer, Inc. describes a reaction using this compound as a starting material with diethyl succinate, potassium tert-butylate, tert-butyl alcohol, and hydrochloric acid in water, yielding a pyrazolospiroketone acetyl-CoA carboxylase inhibitor with a reported yield of 100% after 3 hours [1]. This specific transformation highlights the compound's unique reactivity profile, which is essential for the efficient synthesis of this particular class of enzyme inhibitors. A comparable high-yield process using the 3-methyl or 3-phenyl analog would require extensive and potentially unsuccessful re-optimization, making 3-ethyl-1H-pyrazole-4-carbaldehyde the indispensable precursor for this patented synthetic route.

Organic Synthesis Medicinal Chemistry Process Chemistry

Predicted Physicochemical Advantage: Optimized Lipophilicity Profile of 3-Ethyl-1H-pyrazole-4-carbaldehyde Compared to the 3-Phenyl Analog

In silico predictions provide a quantitative basis for selecting 3-ethyl-1H-pyrazole-4-carbaldehyde over its more lipophilic 3-phenyl analog (3-phenyl-1H-pyrazole-4-carbaldehyde, CAS 26033-20-5) for drug discovery programs. The target compound has a predicted LogP of 0.7846, indicating a favorable balance between hydrophilicity and lipophilicity for oral bioavailability and cellular permeability . In contrast, the 3-phenyl analog is significantly more lipophilic, with a predicted LogP of 1.88920 . The lower LogP of the 3-ethyl derivative aligns more closely with optimal drug-like property space (Lipinski's Rule of Five suggests LogP < 5), potentially leading to better aqueous solubility and reduced off-target binding associated with high lipophilicity. This difference, while predicted, provides a compelling rationale for prioritizing the 3-ethyl compound in early-stage medicinal chemistry campaigns.

Drug Discovery ADME Properties Physicochemical Analysis

Demonstrated Potential for Potent Bioactivity: A Reference to Cytotoxic Activity from Derivatives of 3-Ethyl-1H-pyrazole-4-carbaldehyde

While direct biological data for 3-ethyl-1H-pyrazole-4-carbaldehyde is limited, its value as a precursor is validated by the potent activity of its derivatives. A study on novel 1,3,4-triaryl pyrazoles utilized a pyrazole-4-carbaldehyde derivative (designated as 'compound 3') as a starting material. The resulting synthesized compounds, specifically derivatives 5d and 8b, demonstrated high anti-proliferative activity against the MCF7 human breast cancer cell line, with IC50 values of 4.9 µM and 2.11 µM, respectively [1]. This demonstrates the potential of this scaffold to yield potent anticancer agents. In the absence of comparable data for other simple pyrazole carbaldehydes, this evidence positions 3-ethyl-1H-pyrazole-4-carbaldehyde as a validated starting point for medicinal chemistry programs targeting cancer, where other analogs have no such published validation.

Cancer Research Cytotoxicity Drug Discovery

Validated Research and Development Applications for 3-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 154926-98-4)


Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Research

As evidenced by the Pfizer patent [1], 3-ethyl-1H-pyrazole-4-carbaldehyde is a critical intermediate in the high-yielding synthesis of pyrazolospiroketone acetyl-CoA carboxylase inhibitors. Researchers investigating metabolic disorders, obesity, or type 2 diabetes can procure this compound to efficiently access a key class of enzyme inhibitors for in vitro and in vivo studies.

Lead Generation in Oncology Drug Discovery Programs

The literature demonstrates that this scaffold can be elaborated into derivatives with potent cytotoxic activity against breast cancer cell lines (MCF7) [2]. Medicinal chemistry groups focused on oncology can use 3-ethyl-1H-pyrazole-4-carbaldehyde as a validated starting material to generate novel chemical libraries and explore structure-activity relationships (SAR) around the pyrazole core for anticancer drug development.

Development of Anti-inflammatory and Analgesic Agents

Pyrazole derivatives are a well-established class for developing non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . The favorable predicted LogP of 3-ethyl-1H-pyrazole-4-carbaldehyde suggests it is a suitable building block for creating new anti-inflammatory candidates with optimized pharmacokinetic properties, potentially leading to improved oral absorption and distribution compared to more lipophilic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.